molecular formula C22H18ClN3O5 B12178838 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B12178838
M. Wt: 439.8 g/mol
InChI Key: BFYUZOWZRNTBHX-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that features a combination of oxadiazole and coumarin moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate nitrile oxide precursor under cyclization conditions.

    Coumarin synthesis: The coumarin moiety can be synthesized via the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Coupling of the two moieties: The final step involves coupling the oxadiazole and coumarin moieties through a suitable linker, such as a propanamide group, under amide bond formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group on the coumarin moiety can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Material Science: Exploration of its properties as a component in organic electronic devices or sensors.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes or signaling pathways that are crucial for the survival and proliferation of target cells.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds such as 4-methyl-7-hydroxycoumarin, which have similar structural features and biological activities.

    Oxadiazole Derivatives: Compounds like 5-(4-chlorophenyl)-1,2,4-oxadiazole, which share the oxadiazole ring system.

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the combination of both oxadiazole and coumarin moieties, which may confer synergistic biological activities and enhanced properties compared to its individual components.

Properties

Molecular Formula

C22H18ClN3O5

Molecular Weight

439.8 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H18ClN3O5/c1-12-16-7-6-15(27)10-18(16)30-22(29)17(12)8-9-19(28)24-11-20-25-21(26-31-20)13-2-4-14(23)5-3-13/h2-7,10,27H,8-9,11H2,1H3,(H,24,28)

InChI Key

BFYUZOWZRNTBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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